![molecular formula C19H21N3O B14251943 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- CAS No. 355385-76-1](/img/structure/B14251943.png)
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-1-azabicyclo[222]oct-3-yl-3-(3-pyridinyl)- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a bicyclic structure and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridine derivatives.
Scientific Research Applications
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure and pyridine ring play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide
- N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-pyridinyl)benzamide
Uniqueness
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its binding affinity to certain molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
CAS No. |
355385-76-1 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H21N3O/c23-19(21-18-13-22-9-6-14(18)7-10-22)16-4-1-3-15(11-16)17-5-2-8-20-12-17/h1-5,8,11-12,14,18H,6-7,9-10,13H2,(H,21,23) |
InChI Key |
GLNKFTQXNCWCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC(=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



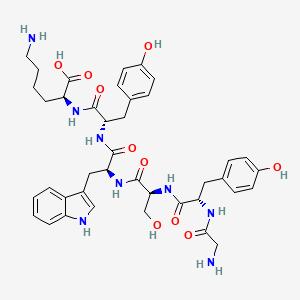
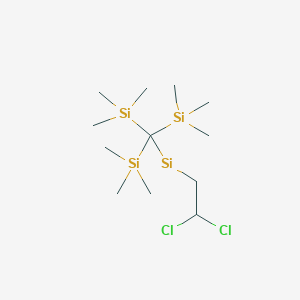
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

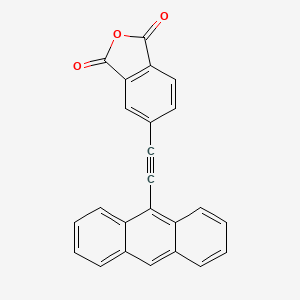
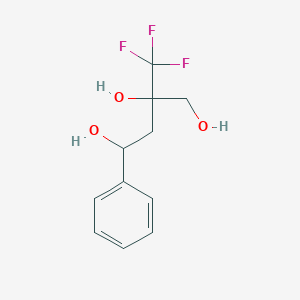
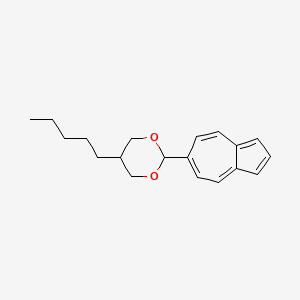
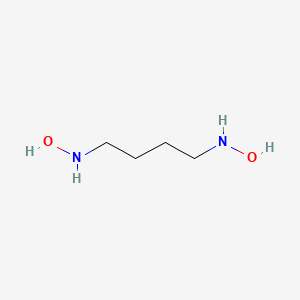
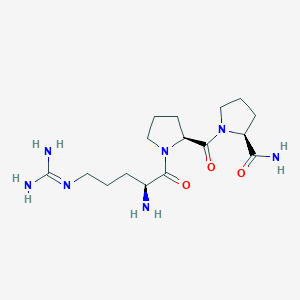
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
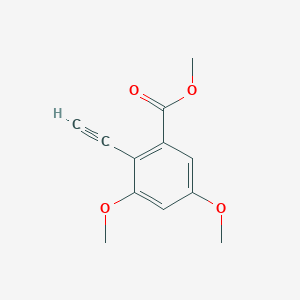
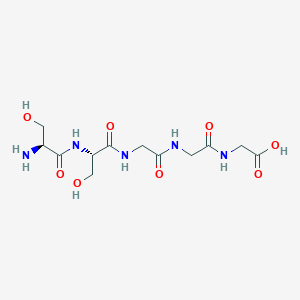
![N-[4-(Benzeneseleninyl)cyclohexyl]benzamide](/img/structure/B14251916.png)
